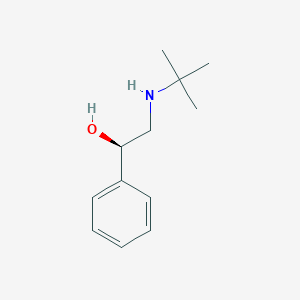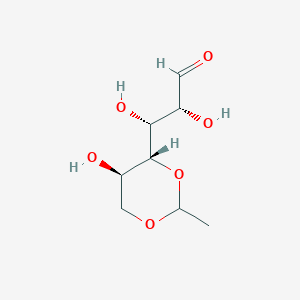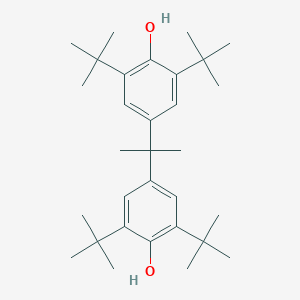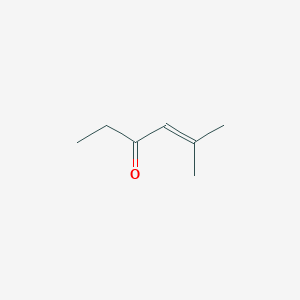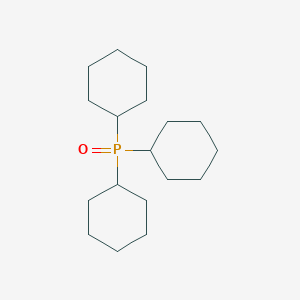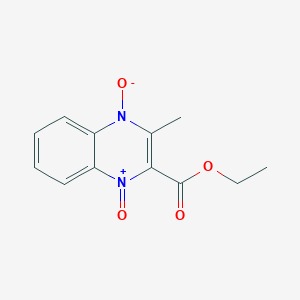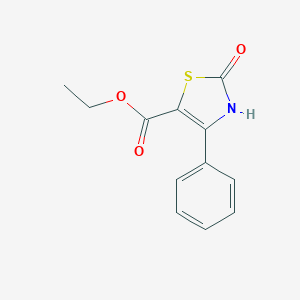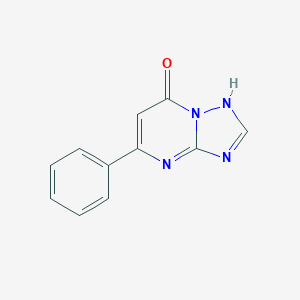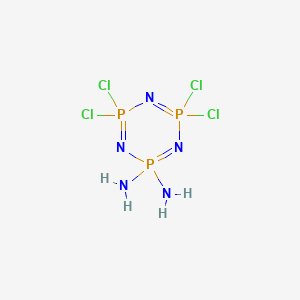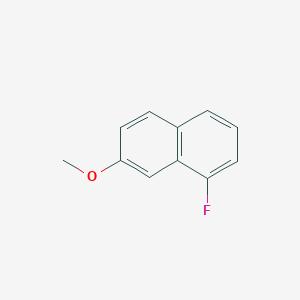
1-Fluoro-7-methoxynaphthalene
Overview
Description
1-Fluoro-7-methoxynaphthalene is a compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by a naphthalene ring system in which one hydrogen atom is replaced by a fluorine atom and another by a methoxy group.
Synthesis Analysis
Synthesis of naphthalene derivatives often involves multi-step reactions. A relevant study provides insights into the synthesis of a closely related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which was characterized using X-ray diffraction (Singh, 2013).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex. For example, studies on similar compounds like 1-methoxynaphthalene have identified different rotational isomers and their conformations using laser spectroscopy and ab initio theoretical calculation (Mahato et al., 2002).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including regioselective lithiation, as seen in the case of 1-methoxynaphthalene (Betz & Bauer, 2002). Additionally, hydrogen bonding between aromatic H and F groups can lead to specific structural formations, as observed in some fluoronaphthalene derivatives (Mohri et al., 2015).
Physical Properties Analysis
The physical properties of naphthalene derivatives can be studied through spectroscopic methods. For instance, the vibrational spectral analysis of 1-methoxynaphthalene provides insights into its in-plane and out-of-plane vibrational modes (Xavier et al., 2010).
Chemical Properties Analysis
Chemical properties of such compounds are influenced by their molecular structure and substituents. For instance, the study of base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, including methoxy and fluoro substituents, shows the influence of base conditions on chemical transformations (Ho et al., 2011).
Scientific Research Applications
Fluorescence Probes for Detecting and Imaging
- Scientific Field : Biomedical Research, Chemistry .
- Application Summary : Naphthalene derivatives are used as fluorescence probes for detecting and imaging purposes . They exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .
- Methods of Application : The techniques under investigation for these photophysical properties are UV visible spectroscopy and fluorescence spectroscopy . Concentration dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .
- Results or Outcomes : Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules . They are considered excellent candidates for the construction of organic electronic appliances .
Design and Synthesis of Fluorescent Probes
- Scientific Field : Biomedical Research, Environmental Monitoring, Food Safety .
- Application Summary : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
- Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot . They have been widely used in various fields due to increased selectivity and sensitivity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-fluoro-7-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDMVOEGYUUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456872 | |
| Record name | 1-fluoro-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-7-methoxynaphthalene | |
CAS RN |
13791-03-2 | |
| Record name | 1-fluoro-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



